molecular formula C11H9F3N4O B3139205 1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 477709-07-2

1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B3139205
CAS RN: 477709-07-2
M. Wt: 270.21 g/mol
InChI Key: DQBHRLMMABWUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, commonly known as "PTP1B inhibitor," is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling pathways.

Mechanism of Action

1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide inhibitor works by inhibiting the activity of this compound, which is a negative regulator of insulin signaling pathways. This compound dephosphorylates insulin receptor substrate 1 (IRS-1), a key protein in insulin signaling, and thereby inhibits insulin signaling. This compound inhibitor prevents the dephosphorylation of IRS-1, leading to increased insulin signaling and improved insulin sensitivity.
Biochemical and Physiological Effects
This compound inhibitor has several biochemical and physiological effects. It improves insulin sensitivity by increasing insulin signaling pathways. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. This compound inhibitor has been shown to reduce blood glucose levels and improve glucose tolerance in animal models. It also reduces body weight and improves lipid metabolism in obese animals.

Advantages and Limitations for Lab Experiments

1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, making it an ideal tool for studying insulin signaling pathways. It is also relatively stable and easy to use. However, this compound inhibitor has some limitations. It is relatively expensive, which may limit its use in some labs. It also has some off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide inhibitor. One direction is the development of more potent and specific this compound inhibitors. Another direction is the study of the long-term effects of this compound inhibition on glucose metabolism and insulin sensitivity. There is also a need to study the effects of this compound inhibitor in human subjects. Finally, there is a need to study the effects of this compound inhibitor on other metabolic pathways, such as lipid metabolism and inflammation.

Scientific Research Applications

1-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide inhibitor has several scientific research applications. It is widely used in the study of insulin signaling pathways and diabetes. This compound is known to negatively regulate insulin signaling, and its inhibition by this compound inhibitor has been shown to improve insulin sensitivity in animal models. This compound inhibitor is also used in the study of cancer. This compound is overexpressed in several types of cancer, and its inhibition by this compound inhibitor has been shown to reduce tumor growth in animal models.

properties

IUPAC Name

1-methyl-N-pyridin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-18-6-8(9(17-18)11(12,13)14)10(19)16-7-3-2-4-15-5-7/h2-6H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHRLMMABWUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.5 g (12.9 mmol) of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid in 25 mL of N,N-dimethylformanid (DMF) and 2.1 g (12.9 mmol) of N,N′-carbonyl diimidazole (CDI) were stirred at ambient temperature for 1 hour prior to addition of 1.2 g (12.9 mmol) of 3-aminopyridine. After three days of stirring the solvent was evaporated, the residue dissolved in dichloromethane, washed twice with a saturated solution of NaHCO3 and water. The combined organic phases were evaporated and the crude product was purified by flash column chromatography (silica using dichloromethane/methanol=95/5) to give 1.33 g (48%) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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